molecular formula C12H13BrFNO B1408232 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one CAS No. 1704121-87-8

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one

Cat. No. B1408232
CAS RN: 1704121-87-8
M. Wt: 286.14 g/mol
InChI Key: UKNMKPGVYOFTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromo-3-fluorobenzyl)piperidin-4-one” is a chemical compound with the CAS Number: 1704121-87-8 . It has a molecular weight of 286.14 .


Molecular Structure Analysis

The InChI code for “1-(4-Bromo-3-fluorobenzyl)piperidin-4-one” is 1S/C12H13BrFNO/c13-11-2-1-9 (7-12 (11)14)8-15-5-3-10 (16)4-6-15/h1-2,7H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-3-fluorobenzyl)piperidin-4-one” include a molecular weight of 286.14 g/mol . The compound is stored at a temperature of 28 C .

Scientific Research Applications

Antimalarial Research

This compound has been evaluated for its potential in treating malaria, particularly strains resistant to current medications. Studies have shown that certain 1,4-disubstituted piperidines exhibit high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of the bromo-fluorobenzyl group may contribute to the efficacy of these compounds.

Drug Development

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one: serves as a building block in medicinal chemistry. Its structure is conducive to creating new pharmacologically active molecules, potentially leading to the development of new drugs .

Chemical Synthesis

In synthetic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool for chemists .

Biological Studies

The compound’s unique structure makes it suitable for biological studies, particularly in understanding the interaction between small molecules and biological targets. This can provide insights into the design of more effective therapeutic agents .

Material Science

Due to its stability and structural properties, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one could be explored for its applications in material science, such as the development of new polymers or coatings with specific characteristics .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical procedures to identify or quantify similar compounds within various samples .

Pharmacokinetics

Researchers can study the pharmacokinetic properties of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .

Neuroscience Research

Given its piperidine core, this compound may have applications in neuroscience research, particularly in studying neurological pathways and disorders. Piperidine derivatives are often explored for their effects on the central nervous system .

Safety and Hazards

The safety information for “1-(4-Bromo-3-fluorobenzyl)piperidin-4-one” can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed information on handling, storage, and disposal.

properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNMKPGVYOFTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.